molecular formula C8H9Br2NO B15157741 2,4-Dibromo-6-methoxy-3-methylaniline

2,4-Dibromo-6-methoxy-3-methylaniline

Cat. No.: B15157741
M. Wt: 294.97 g/mol
InChI Key: FJDWLEQMNBUAFN-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-methoxy-3-methylaniline is a substituted aniline derivative with a bromine atom at the 2- and 4-positions, a methoxy group at the 6-position, and a methyl group at the 3-position of the aromatic ring. This compound is structurally characterized by electron-withdrawing bromine substituents and electron-donating methoxy and methyl groups, creating a unique electronic environment that influences its reactivity and physical properties. Potential applications include its use as an intermediate in pharmaceuticals, agrochemicals, or materials science, leveraging its halogenated aromatic core for further functionalization.

Properties

Molecular Formula

C8H9Br2NO

Molecular Weight

294.97 g/mol

IUPAC Name

2,4-dibromo-6-methoxy-3-methylaniline

InChI

InChI=1S/C8H9Br2NO/c1-4-5(9)3-6(12-2)8(11)7(4)10/h3H,11H2,1-2H3

InChI Key

FJDWLEQMNBUAFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1Br)N)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-methoxy-3-methylaniline typically involves multiple steps. One common method includes the following steps:

    Nitration: The starting material, such as 3-methylaniline, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group.

    Bromination: Bromine is introduced to the compound at the 2 and 4 positions.

    Methoxylation: Finally, a methoxy group is introduced at the 6 position.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-methoxy-3-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,4-Dibromo-6-methoxy-3-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-methoxy-3-methylaniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine atoms and methoxy group can influence the compound’s reactivity and binding affinity to molecular targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects and Reactivity

The target compound’s bromine substituents distinguish it from structurally related aniline derivatives:

  • 4-Methoxy-2-methyl-N-(o-tolyl)aniline (): Lacks bromine but shares methoxy and methyl groups. The absence of halogens reduces molecular weight (MW: ~241 g/mol vs. ~295 g/mol for the brominated analog) and alters reactivity. Bromine’s electron-withdrawing nature increases susceptibility to nucleophilic substitution, whereas methoxy/methyl groups in favor electrophilic aromatic substitution .
  • 3:4-Dinitrodimethylaniline (): Contains nitro groups instead of bromine. Nitro substituents are stronger electron-withdrawing groups, enhancing stability but reducing reactivity in cross-coupling reactions compared to brominated analogs .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Key Substituents Reactivity Profile
2,4-Dibromo-6-methoxy-3-methylaniline ~295 Br, OCH₃, CH₃ Nucleophilic substitution (Br sites)
4-Methoxy-2-methyl-N-(o-tolyl)aniline ~241 OCH₃, CH₃ Electrophilic substitution
3:4-Dinitrodimethylaniline ~197 NO₂ Oxidation-resistant, stable
  • Solubility: The methoxy group in the target compound and ’s analog enhances solubility in polar solvents (e.g., ethanol, DMF) compared to nitro derivatives .
  • Melting Points: Bromine’s high atomic mass likely increases the melting point of the target compound (>200°C inferred) relative to non-halogenated analogs (e.g., 427–429 K for ’s compound) .

Biological Activity

2,4-Dibromo-6-methoxy-3-methylaniline is an organic compound with significant biological activity, particularly in the context of enzyme interactions and biochemical pathways. Its unique molecular structure, characterized by two bromine atoms, a methoxy group, and a methyl group on the aniline ring, contributes to its reactivity and potential applications in various fields, including medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₉Br₂NO. The arrangement of substituents on the benzene ring affects its chemical properties and biological interactions. The bromine and methoxy groups are known to influence the compound's binding affinity to molecular targets, making it a candidate for studies related to drug design and development .

The biological activity of this compound primarily involves its interaction with enzymes and receptors. It has been suggested that the compound may alter enzyme activities or bind to specific receptors, impacting various biochemical pathways. The presence of bromine atoms enhances its reactivity, while the methoxy group can modulate its electronic properties .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, potentially leading to therapeutic effects in diseases where these enzymes play a critical role.
  • Anticancer Properties : Preliminary studies suggest that it could exhibit cytotoxic effects against cancer cell lines by interfering with cellular processes such as microtubule dynamics .
  • Antimicrobial Activity : There is ongoing research into its potential antimicrobial properties, which could make it useful in treating infections .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals its unique features:

Compound NameStructure DescriptionUnique Features
2,6-Dibromo-4-methylanilineLacks methoxy group at the 6 positionSimilar bromination pattern but different substituents
2,4-DibromoanilineLacks both methoxy and methyl groupsSimplified structure compared to this compound
2,6-Dibromo-3-methoxyanilineSimilar structure but different substitution patternDifferent positioning of methoxy group
2,6-Dibromo-p-toluidineContains similar bromination but different methyl positioningLacks methoxy group

Research on Enzyme Interaction

Recent investigations have highlighted the compound's ability to interact with various enzymes involved in metabolic pathways. These interactions may lead to altered enzyme activity profiles that could be beneficial in therapeutic contexts .

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